TAK-063 (1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one) is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. [, , ] PDE10A is an enzyme primarily found in the brain, specifically in the medium spiny neurons (MSNs) of the striatum. [, , , ] This region plays a crucial role in motor control, cognition, and reward pathways. [] By inhibiting PDE10A, TAK-063 increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within these neurons. [, , ] These signaling molecules are important for various neuronal functions, including synaptic plasticity and neuronal survival. []
TAK-063 is a novel compound developed as a selective phosphodiesterase 10A inhibitor. This compound has garnered attention for its potential therapeutic applications in treating schizophrenia and other neuropsychiatric disorders. The unique pharmacological profile of TAK-063 allows for balanced activation of both direct and indirect striatal pathways, which may contribute to its antipsychotic-like effects.
TAK-063 was synthesized by Takeda Pharmaceutical Company Limited, a global research and development organization focused on pharmaceuticals. The compound has been studied extensively in preclinical and clinical settings to evaluate its efficacy and safety profile.
TAK-063 is classified as a phosphodiesterase 10A inhibitor, which plays a crucial role in the modulation of cyclic nucleotide levels within neurons. By inhibiting this enzyme, TAK-063 aims to enhance the signaling pathways associated with dopamine and glutamate, which are often dysregulated in psychiatric conditions.
The synthesis of TAK-063 involves several chemical reactions that lead to the formation of its active structure. The compound's synthesis has been detailed in various studies, emphasizing its purity and specific radioactivity when labeled for research purposes. For instance, the synthesis process includes the use of specific reagents and conditions to ensure high yields and purity levels, as indicated by reports of radiochemical purity exceeding 98% for labeled variants of the compound .
The synthesis typically involves multiple steps, including the preparation of intermediates that are subsequently reacted to form the final product. The use of advanced techniques such as mass spectrometry allows for precise measurement of the compound's concentration in biological samples, which is critical for pharmacokinetic studies .
The molecular structure of TAK-063 is characterized by its complex arrangement of functional groups that contribute to its pharmacological activity. Specifically, it can be described as 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one. This structure includes fluorine and pyrazole moieties, which are significant for its binding affinity to phosphodiesterase 10A .
The molecular formula for TAK-063 is C19H18F N4O2, with a molecular weight of approximately 358.37 g/mol. The structural features allow for effective interaction with the target enzyme, enhancing its selectivity and potency .
TAK-063 undergoes various chemical reactions during its synthesis and when interacting with biological systems. These reactions include binding to phosphodiesterase 10A, leading to inhibition of cyclic nucleotide degradation. This inhibition results in increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical second messengers involved in neuronal signaling .
The reaction kinetics of TAK-063 have been studied using saturation binding assays, where different concentrations of the compound are tested against brain tissue samples to determine binding affinity and inhibition constants. Such studies provide insights into the compound's efficacy at varying dosages .
TAK-063 exerts its effects primarily through the inhibition of phosphodiesterase 10A, leading to an increase in cyclic nucleotide levels within neurons. This action enhances dopaminergic and glutamatergic signaling pathways, which are often disrupted in schizophrenia .
Research indicates that TAK-063 demonstrates a faster off-rate compared to other inhibitors like MP-10, suggesting that it may avoid excessive activation of direct striatal pathways while still providing therapeutic benefits . This mechanism underlies its potential as an antipsychotic agent.
TAK-063 is a solid at room temperature with specific melting point characteristics that contribute to its stability during storage and handling. Its solubility profile has been evaluated in various solvents, indicating favorable properties for oral administration.
The chemical stability of TAK-063 has been assessed under different pH conditions and temperatures, showing resilience against degradation over time. Its interactions with biological membranes also suggest favorable permeability characteristics necessary for effective drug delivery .
TAK-063 has shown promise in preclinical models for treating schizophrenia, particularly in reducing symptoms associated with hyperactivity and cognitive deficits . Clinical trials have evaluated its efficacy compared to placebo treatments, demonstrating significant improvements in cognitive functions related to schizophrenia without major side effects typically associated with conventional antipsychotics.
PDE10A inhibitors constitute a mechanistically distinct class of experimental therapeutics targeting striatal dysfunction in schizophrenia. PDE10A hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), secondary messengers critical for dopamine receptor signaling cascades. Unlike broadly expressed phosphodiesterases, PDE10A exhibits near-exclusive localization to medium spiny neurons (MSNs) of the striatum [2] [4]. This anatomical precision offered a compelling rationale for developing PDE10A inhibitors as antipsychotics with potentially fewer extrastriatal side effects.
Preclinically, PDE10A inhibitors demonstrate behavioral effects analogous to D2 antagonists, including suppression of psychostimulant-induced hyperactivity and amelioration of prepulse inhibition deficits. However, clinical translation proved challenging. Pfizer's MP-10 (PF-02545920) exhibited a U-shaped dose-response in animal models and failed to separate from placebo in a phase II schizophrenia trial [2] [4]. TAK-063 emerged as a distinct candidate designed to overcome limitations of earlier compounds through optimized binding kinetics, aiming for balanced pathway modulation [2] [4] [6].
Table 1: Comparative Preclinical Profile of Selective PDE10A Inhibitors
Compound | PDE10A IC₅₀ (nM) | Selectivity over other PDEs | Key Behavioral Effects | Clinical Outcome in Schizophrenia |
---|---|---|---|---|
TAK-063 | 0.30 [1] [10] | >15,000-fold [1] | Dose-dependent suppression of PCP/MK-801 hyperlocomotion (MED=0.3 mg/kg); Reversal of PPI deficits [1] [2] [6] | Did not meet primary endpoint (PANSS) in Phase 2 [3] [7] |
MP-10 (PF-02545920) | ~1-3 [2] [4] | High (Not quantified) | U-shaped dose-response in METH-hyperactivity; No significant PPI improvement [2] [4] | No significant improvement vs. placebo [4] |
TP-10 | ~3 [2] | High | Failed to improve PPI deficits in C57BL/6J mice [2] | Not advanced to efficacy trials |
TAK-063 is chemically designated as 1-(2-fluoro-4-(1H-pyrazol-1-yl)phenyl)-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one. Its molecular formula is C₂₃H₁₇FN₆O₂, yielding a molecular weight of 428.42 g/mol [1] [6] [10]. Key structural features include a pyridazinone core linked to fluorinated phenyl and phenylpyrazole moieties, optimized for high-affinity interaction within the PDE10A catalytic pocket.
This compound exhibits exceptional potency, inhibiting human PDE10A with an IC₅₀ of 0.30 nM in cell-free assays. Critically, it demonstrates >15,000-fold selectivity over all other PDE families (PDE1-11), minimizing off-target enzymatic effects [1] [10]. Its physicochemical properties facilitate significant blood-brain barrier penetration. Pharmacodynamic studies in mice confirmed dose-dependent elevation of striatal cAMP and cGMP levels (≥0.3 mg/kg p.o.) correlating with in vivo efficacy [1] [10]. Binding kinetics studies revealed TAK-063 possesses a faster dissociation rate (off-rate) from PDE10A compared to MP-10. This kinetic profile contributes to its greater sensitivity to displacement by endogenous cyclic nucleotides, hypothesized to underlie its more balanced pathway activation [2] [4].
Table 2: Structural and Pharmacological Properties of TAK-063
Property | Characteristic | Significance |
---|---|---|
Chemical Class | Pyridazinone derivative | Core scaffold optimized for PDE10A binding affinity and selectivity |
Molecular Weight | 428.42 g/mol | Within optimal range for CNS penetration |
PDE10A Inhibition (IC₅₀) | 0.30 nM | Sub-nanomolar potency |
Selectivity | >15,000-fold over PDE1-11 | Minimizes risk of off-target PDE-related adverse effects |
Brain Penetration | High (demonstrated in mice) | Ensures adequate target engagement in striatum |
Key Pharmacodynamic Effect | Elevates striatal cAMP/cGMP (≥0.3 mg/kg p.o. in mice) | Demonstrates target engagement and downstream signaling modulation |
The striatum serves as the primary integration hub for cortical and dopaminergic inputs, coordinating motivated behavior. Dopamine signals are processed by two distinct populations of GABAergic MSNs:
The "classical" dopamine hyperfunction hypothesis of schizophrenia posits that excessive mesolimbic dopamine signaling, particularly through D2 receptors on indirect pathway MSNs, disinhibits thalamocortical projections, contributing to positive symptoms. Conversely, hypodopaminergia in prefrontal cortical projections may underlie cognitive deficits [2] [4].
PDE10A is uniquely co-expressed in both D1-MSNs and D2-MSNs. Inhibition elevates both cAMP and cGMP within these neurons. In D2-MSNs, increased cAMP opposes D2 receptor-mediated inhibition, mimicking the effect of D2 antagonists (the mechanism of existing antipsychotics). In D1-MSNs, elevated cAMP enhances D1 receptor signaling. Preclinical data suggests that excessive activation of D1-MSNs can paradoxically counteract the antipsychotic-like effects achieved via D2-MSN modulation [2] [4]. Electrophysiological and molecular marker studies (e.g., substance P for D1-MSNs, enkephalin for D2-MSNs) demonstrated that while TAK-063 and MP-10 similarly activated indirect pathway markers, MP-10 caused significantly greater activation of direct pathway markers. TAK-063's faster off-rate likely rendered it more susceptible to displacement by higher basal cAMP levels in D1-MSNs, resulting in more balanced activation of both pathways – a property proposed as essential for its dose-dependent antipsychotic-like efficacy in rodents [2] [4].
Cyclic nucleotides (cAMP and cGMP) act as crucial second messengers downstream of dopamine, glutamate, and other neuromodulators within MSNs. They regulate excitability through PKA and PKG-mediated phosphorylation of ion channels (e.g., enhancing AMPA receptor function, modulating L-type calcium channels) and transcription factors (e.g., CREB), influencing synaptic plasticity and gene expression critical for learning and adaptive behavior [2] [4] [8].
Dysregulation of cAMP/PKA signaling is implicated in schizophrenia pathophysiology. PDE10A inhibition amplifies this signaling specifically within striatal circuits:
Table 3: Impact of TAK-063 on Striatal Cyclic Nucleotides and Functional Outcomes
Effect | Experimental Finding | Proposed Mechanism & Relevance |
---|---|---|
Elevation of Striatal cAMP/cGMP | Significant increases in mouse/rat striatum at ≥0.3 mg/kg p.o. [1] [2] [10] | Direct consequence of PDE10A inhibition; Prerequisite for downstream signaling modulation |
Suppression of NMDA Antagonist-Induced Hyperlocomotion | MED = 0.3 mg/kg p.o. in mice/rats [1] [2] [10] | Predictive of antipsychotic efficacy for positive symptoms; Correlates with cyclic nucleotide elevation |
Reversal of PPI Deficits | Significant improvement in mouse models [2] [6] | Models sensorimotor gating deficits in schizophrenia; Not achieved by MP-10 |
Normalization of VTA Dopamine Activity | Acute and chronic TAK-063 normalized increased number of active VTA DA neurons in MAM rats [8] | Addresses hyperdopaminergia underlying psychosis; Demonstrates circuit-level effects |
Rescue of Cognitive Deficits (NOR) | Reversed novel object recognition deficits in MAM rats (acute and chronic dosing) [8] | Suggests potential for improving cognitive symptoms of schizophrenia |
The convergence of preclinical data positioned TAK-063 as a promising agent capable of addressing multiple schizophrenia symptom domains through striatally-focused amplification of cyclic nucleotide signaling. However, its failure to demonstrate significant antipsychotic efficacy over placebo in a phase II trial (despite a positive trend and good tolerability) highlights the complexity of translating striatal cyclic nucleotide modulation into clinical benefit, potentially confounded by high placebo responses or suboptimal dosing regimens [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7